2,3,5-Trimethylheptane

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

20278-85-7 |

|---|---|

Molekularformel |

C10H22 |

Molekulargewicht |

142.28 g/mol |

IUPAC-Name |

2,3,5-trimethylheptane |

InChI |

InChI=1S/C10H22/c1-6-9(4)7-10(5)8(2)3/h8-10H,6-7H2,1-5H3 |

InChI-Schlüssel |

YKPNYFKOKKKGNM-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)CC(C)C(C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,5-Trimethylheptane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trimethylheptane is a branched-chain alkane, a class of saturated hydrocarbons. As an isomer of decane, it shares the same molecular formula but possesses a unique structural arrangement that influences its physicochemical properties. This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental methodologies related to this compound, tailored for a scientific audience. The information presented is crucial for its application as a solvent, a component in fuel mixtures, or as a reference compound in various analytical techniques.

Chemical Structure

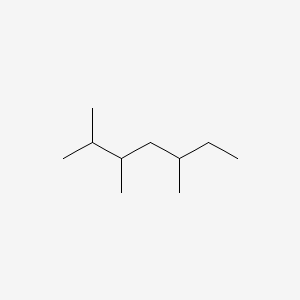

The structure of this compound is defined by a seven-carbon heptane (B126788) backbone with three methyl group substituents at the second, third, and fifth positions.[1] This arrangement leads to the presence of stereocenters, resulting in different stereoisomers, namely the threo and erythro forms.[2]

Key Structural Identifiers:

-

IUPAC Name: this compound[3]

-

Molecular Formula: C₁₀H₂₂[4]

-

SMILES: CCC(C)CC(C)C(C)C[5]

-

InChIKey: YKPNYFKOKKKGNM-UHFFFAOYSA-N[5]

-

CAS Registry Number: 20278-85-7[2]

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in various chemical and physical processes.

| Property | Value | Reference(s) |

| Molecular Weight | 142.28 g/mol | [3] |

| Density | 0.73 g/cm³ | [4] |

| Boiling Point | 157.9 °C at 760 mmHg | [4] |

| Melting Point | -53.99 °C | [4] |

| Flash Point | 41.9 °C | [4] |

| Refractive Index | 1.4146 | [4] |

| Vapor Pressure | 3.48 mmHg at 25 °C | [4] |

| logP (Octanol-Water) | 3.71470 | [4] |

Experimental Protocols

Detailed experimental methodologies are critical for the accurate determination of chemical properties and for the synthesis of pure compounds.

Synthesis of this compound via Grignard Reaction

A plausible synthetic route for this compound involves a Grignard reaction, a robust method for forming carbon-carbon bonds. The following is a generalized experimental protocol.

Reaction Scheme:

-

Formation of Grignard Reagent: 2-bromobutane (B33332) reacts with magnesium metal in an anhydrous ether solvent to form sec-butylmagnesium bromide.

-

Nucleophilic Addition: The Grignard reagent reacts with 4-methyl-2-pentanone (B128772).

-

Protonation and Dehydration: The resulting magnesium alkoxide is protonated with a weak acid to yield a tertiary alcohol. Subsequent dehydration of the alcohol with a strong acid catalyst produces an alkene.

-

Hydrogenation: The alkene is hydrogenated using a catalyst such as palladium on carbon to yield the final product, this compound.

Caption: Plausible Synthesis Workflow for this compound.

Detailed Methodology:

-

Apparatus: All glassware must be oven-dried to ensure anhydrous conditions. The reaction is to be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Reagent Preparation: Magnesium turnings are placed in a round-bottom flask with anhydrous diethyl ether. A solution of 2-bromobutane in anhydrous diethyl ether is added dropwise. The reaction is initiated, if necessary, with a small crystal of iodine or gentle heating.

-

Reaction with Ketone: The Grignard reagent is cooled in an ice bath. A solution of 4-methyl-2-pentanone in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Workup and Dehydration: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude alcohol is then heated with a catalytic amount of a strong acid (e.g., sulfuric acid) to effect dehydration.

-

Hydrogenation and Purification: The resulting alkene is dissolved in a suitable solvent (e.g., ethanol) and subjected to hydrogenation in the presence of a palladium on carbon catalyst under a hydrogen atmosphere. The catalyst is removed by filtration, and the solvent is evaporated. The final product, this compound, is purified by fractional distillation.

Determination of Physicochemical Properties

The following are generalized protocols for the experimental determination of key physicochemical properties.

Caption: Generalized Experimental Workflow.

Boiling Point Determination (Thiele Tube Method):

-

A small amount of the this compound sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end down into the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination (Pycnometer Method):

-

A clean, dry pycnometer of a known volume is weighed.

-

The pycnometer is filled with the this compound sample, ensuring no air bubbles are present.

-

The filled pycnometer is brought to a constant temperature in a water bath.

-

The pycnometer is reweighed.

-

The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

Refractive Index Determination (Abbe Refractometer):

-

The prism of the Abbe refractometer is cleaned and calibrated with a standard of known refractive index.

-

A few drops of the this compound sample are placed on the prism.

-

The prism is closed, and the sample is allowed to equilibrate to the instrument's temperature.

-

Light is passed through the sample, and the telescope is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read from the instrument's scale.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is used to separate the components of a mixture and to identify them based on their mass-to-charge ratio. For this compound, GC can be used to determine its purity and to separate it from its isomers. The mass spectrum will show a molecular ion peak corresponding to its molecular weight and a characteristic fragmentation pattern that can be used for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the unambiguous assignment of all protons and carbons in the structure of this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. Use in a well-ventilated area and away from ignition sources. Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. In case of a spill, use absorbent material and dispose of it according to local regulations.

Conclusion

This technical guide has provided a detailed overview of the chemical properties and structure of this compound. The inclusion of experimental protocols for its synthesis and the determination of its key physicochemical properties serves as a valuable resource for researchers and scientists. The data and methodologies presented are essential for the safe and effective use of this compound in various scientific and industrial applications.

References

physicochemical characteristics of 2,3,5-trimethylheptane

An In-depth Technical Guide on the Physicochemical Characteristics of 2,3,5-Trimethylheptane

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a branched-chain alkane. The information is intended for researchers, scientists, and professionals in drug development and chemical analysis, offering detailed data, experimental methodologies, and a logical workflow for characterization.

Core Physicochemical Properties

This compound is a saturated hydrocarbon with the chemical formula C10H22.[1][2][3] As a branched-chain alkane, its structure influences its physical properties, such as boiling point and density, when compared to its straight-chain isomer, n-decane.

Data Summary

The quantitative physicochemical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Reference |

| Molecular Formula | C10H22 | - | [1][2] |

| Molecular Weight | 142.28 | g/mol | [1][2][4] |

| Boiling Point | 157.9 | °C (at 760 mmHg) | [1] |

| Melting Point | -53.99 | °C | [1] |

| Density | 0.73 | g/cm³ | [1] |

| Flash Point | 41.9 | °C | [1] |

| Vapor Pressure | 3.48 | mmHg (at 25°C) | [1] |

| Refractive Index | 1.4146 | - | [1] |

| Enthalpy of Vaporization | 47.3 | kJ/mol | [5] |

| Solubility in Water | Insoluble | - | [6] |

| Solubility in Organics | Soluble in non-polar solvents (e.g., hexane, benzene, ether) | - | [6] |

Experimental Protocols

The determination of the physicochemical properties of a compound like this compound involves standardized experimental procedures. Below are detailed methodologies for key experiments.

Determination of Boiling Point (Thiele Tube Method)

This micro-method is suitable for determining the boiling point of small quantities of a liquid sample.[7]

Apparatus:

-

Thiele tube

-

Thermometer (0-200°C range)

-

Small glass vial (Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Heat source (Bunsen burner or oil bath)

-

Mineral oil

Procedure:

-

Sample Preparation: Fill the small glass vial to about half-full with this compound.[7]

-

Capillary Tube Insertion: Place the capillary tube into the vial with its open end down.[7]

-

Assembly: Attach the vial to the thermometer using a small rubber band, ensuring the bottom of the vial is aligned with the thermometer bulb.[7]

-

Heating: Place the assembly into a Thiele tube containing mineral oil, ensuring the sample is below the oil level. Heat the side arm of the Thiele tube gently.[7]

-

Observation: As the temperature rises, air trapped in the capillary tube will bubble out.[8] Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates the sample's vapor pressure has exceeded the atmospheric pressure.

-

Measurement: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[7][8] This is the point where the vapor pressure of the sample equals the atmospheric pressure.[9]

Determination of Density

The density of a liquid is determined by measuring the mass of a known volume.[10]

Apparatus:

-

Analytical balance

-

Graduated cylinder (e.g., 10 mL or 25 mL) or a pycnometer for higher accuracy

-

Thermometer

Procedure:

-

Mass of Empty Cylinder: Measure and record the mass of a clean, dry graduated cylinder using an analytical balance.[11]

-

Volume of Liquid: Carefully pour a specific volume of this compound (e.g., 10 mL) into the graduated cylinder. Read the volume from the bottom of the meniscus.[11][12]

-

Mass of Cylinder and Liquid: Measure and record the combined mass of the graduated cylinder and the liquid.[11]

-

Temperature: Record the ambient temperature, as density is temperature-dependent.

-

Calculation:

-

Precision: For improved accuracy, repeat the measurement multiple times and calculate the average.[11][13]

Purity Analysis by Gas Chromatography (GC)

Gas chromatography is a standard technique used to separate and analyze volatile compounds, making it ideal for assessing the purity of alkanes.[14][15]

Apparatus:

-

Gas chromatograph (GC) system

-

Flame Ionization Detector (FID)

-

High-temperature capillary column (e.g., with a non-polar stationary phase like (5%-phenyl)-methylpolysiloxane)[16]

-

High-purity carrier gas (Helium or Hydrogen)

-

Sample vials and syringe

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., hexane).

-

Instrument Setup:

-

Set the injector and detector temperatures appropriately for the sample's volatility. A programmable temperature vaporization (PTV) inlet is often recommended.[16]

-

Program the oven temperature to start at a low temperature and ramp up to a higher temperature to ensure separation of any potential impurities.

-

Set the carrier gas flow rate.

-

-

Injection: Inject a small, precise volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

Data Acquisition: As the sample travels through the column, components are separated based on their boiling points and interaction with the stationary phase.[16] The FID detects the organic compounds as they elute, generating a chromatogram.

-

Analysis: The resulting chromatogram will show peaks corresponding to each compound in the sample. The area of the peak for this compound relative to the total area of all peaks indicates its purity. The identity of the compound can be confirmed by comparing its retention time to that of a known standard.

Logical and Experimental Workflow

The following diagram illustrates a logical workflow for the complete physicochemical characterization of a chemical substance like this compound, from sample acquisition to final data reporting.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound [stenutz.eu]

- 3. Heptane, 2,3,5-trimethyl- [webbook.nist.gov]

- 4. Heptane, 2,3,5-trimethyl- | C10H22 | CID 140667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Heptane, 2,3,5-trimethyl- [webbook.nist.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. embibe.com [embibe.com]

- 13. google.com [google.com]

- 14. researchgate.net [researchgate.net]

- 15. Separation of alkanes and aromatic compounds by packed column gas chromatography using functionalized multi-walled carbon nanotubes as stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Erythro and Threo Stereoisomers of 2,3,5-Trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2,3,5-trimethylheptane, with a specific focus on the erythro and threo diastereomers. While the application of erythro and threo nomenclature is traditionally reserved for molecules with adjacent chiral centers, its use in the context of this compound is acknowledged in chemical databases. This document details the stereochemical configurations, presents available quantitative data, outlines general experimental approaches for synthesis and separation, and provides visualizations to clarify the relationships between the stereoisomers.

Introduction to the Stereochemistry of this compound

This compound is a saturated acyclic hydrocarbon with the molecular formula C₁₀H₂₂ and a molecular weight of 142.28 g/mol . Its structure contains two chiral centers at carbons 3 and 5, giving rise to a total of four stereoisomers (2² = 4). These stereoisomers exist as two pairs of enantiomers. The relationship between a stereoisomer from one enantiomeric pair and a stereoisomer from the other is diastereomeric.

The terms erythro and threo are used to distinguish between these two pairs of diastereomers. In this context:

-

The erythro pair of enantiomers are (3R, 5R)-2,3,5-trimethylheptane and (3S, 5S)-2,3,5-trimethylheptane.

-

The threo pair of enantiomers are (3R, 5S)-2,3,5-trimethylheptane and (3S, 5R)-2,3,5-trimethylheptane.

Fischer projections are a useful way to visualize the spatial arrangement of the substituents around the chiral centers. For this compound, the erythro isomers have the methyl groups on the same side of the carbon backbone in the Fischer projection, while the threo isomers have them on opposite sides.

Quantitative Data

Precise experimental data for the individual stereoisomers of this compound is limited in publicly available literature. However, gas chromatography data, in the form of Kovats retention indices, provides a quantitative measure for distinguishing the isomers.

| Property | Erythro Isomers | Threo Isomers | Reference |

| IUPAC Name | (3R, 5R)- and (3S, 5S)-2,3,5-trimethylheptane | (3R, 5S)- and (3S, 5R)-2,3,5-trimethylheptane | |

| Kovats Retention Index | 912.3 (Semi-standard non-polar) | 912.9 (Capillary, Squalane, 60°C) | [1][2] |

| 913 (Capillary, Squalane, 100°C) | 912 (Capillary, Squalane, 60°C) | [2] | |

| 933 (Capillary, Petrocol DH, temperature ramp) | 913 (Capillary, Polydimethyl siloxane, custom program) | [2][3] |

Experimental Protocols

Stereoselective Synthesis

The synthesis of specific stereoisomers of alkanes with multiple, remote chiral centers is a significant challenge in organic chemistry. General approaches that could be adapted include:

-

Substrate-Controlled Synthesis: Utilizing a starting material that already contains one of the desired chiral centers and then introducing the second chiral center with a high degree of stereocontrol.

-

Chiral Auxiliary-Mediated Synthesis: Employing a chiral auxiliary to direct the formation of one or more stereocenters. The auxiliary is subsequently removed to yield the desired stereoisomer.

-

Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other in a key bond-forming reaction.

A hypothetical synthetic route could involve the stereoselective reduction of a ketone or the alkylation of a chiral enolate to set the stereochemistry at one of the chiral centers, followed by subsequent reactions to complete the carbon skeleton and establish the second chiral center.

Separation of Diastereomers

Given a mixture of the erythro and threo diastereomers, separation can be achieved using standard laboratory techniques that exploit their different physical properties.

Protocol: Separation of Erythro and Threo Diastereomers by Column Chromatography

-

Column Preparation: A glass column is packed with a suitable stationary phase, such as silica (B1680970) gel or alumina. The choice of stationary phase will depend on the polarity of the compounds. For non-polar alkanes like this compound, a non-polar stationary phase might be more effective.

-

Sample Loading: The mixture of diastereomers is dissolved in a minimal amount of a non-polar solvent (e.g., hexane) and carefully loaded onto the top of the column.

-

Elution: A non-polar mobile phase (e.g., hexane (B92381) or a mixture of hexane and a slightly more polar solvent like diethyl ether) is passed through the column. The diastereomers will travel down the column at different rates due to their different interactions with the stationary phase.

-

Fraction Collection: The eluent is collected in a series of fractions.

-

Analysis: Each fraction is analyzed by a suitable technique, such as gas chromatography-mass spectrometry (GC-MS) or NMR spectroscopy, to determine the composition and identify the fractions containing the pure erythro and threo isomers.

-

Solvent Removal: The solvent is removed from the purified fractions (e.g., by rotary evaporation) to yield the isolated diastereomers.

Visualizations

Fischer Projections of this compound Stereoisomers

Caption: Fischer projections of the four stereoisomers of this compound.

Stereoisomer Relationship Diagram

Caption: Relationships between the stereoisomers of this compound.

Conclusion

References

IUPAC nomenclature and CAS number for 2,3,5-trimethylheptane

This technical guide provides a comprehensive overview of 2,3,5-trimethylheptane, including its chemical identity, physicochemical properties, and relevant experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identification

The compound of interest is an isomer of decane, a saturated hydrocarbon.

-

IUPAC Nomenclature : this compound[1]

-

Synonyms : Heptane, 2,3,5-trimethyl-; 2,3,5-Trimethylheptan[2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various experimental settings.

| Property | Value |

| Boiling Point | 157.9°C at 760 mmHg[2] |

| Melting Point | -53.99°C[2] |

| Density | 0.73 g/cm³[2] |

| Flash Point | 41.9°C[2] |

| Refractive Index | 1.4146[2] |

| Vapor Pressure | 3.48 mmHg at 25°C[2] |

| LogP | 3.71470[2] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of branched alkanes like this compound are crucial for their application in research and development.

3.1. Synthesis via Catalytic Isomerization

A common method for the synthesis of branched alkanes such as this compound is the catalytic isomerization of linear or less-branched alkanes. This process is typically carried out using bifunctional catalysts.

-

Catalyst : A common choice is a platinum-supported zeolite catalyst, for instance, Pt/H-Beta. The platinum serves as the metallic site for hydrogenation and dehydrogenation, while the zeolite provides the acidic sites for skeletal rearrangement.

-

Reaction Mechanism : The synthesis proceeds through a series of steps:

-

Dehydrogenation of the starting n-alkane to an olefin on the metallic sites of the catalyst.

-

Protonation of the olefin on the Brønsted acid sites of the zeolite support to form a carbenium ion.

-

Isomerization of the carbenium ion intermediate via rearrangements, such as those involving a protonated cyclopropane (B1198618) (PCP) mechanism.

-

Hydrogenation of the isomerized carbenium ion back to a branched alkane on the metallic sites.

-

-

Reaction Conditions : The specific temperature, pressure, and hydrogen-to-hydrocarbon ratio will depend on the starting material and the desired product distribution. These parameters need to be optimized to maximize the yield of this compound.

3.2. Analytical Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry is a powerful technique for the identification and quantification of volatile organic compounds like this compound.

-

Sample Preparation : The sample containing this compound is typically dissolved in a volatile organic solvent, such as hexane (B92381) or pentane.

-

Gas Chromatography :

-

Column : A non-polar capillary column, such as one coated with dimethylpolysiloxane, is suitable for separating alkanes.

-

Carrier Gas : Helium is commonly used as the carrier gas.

-

Temperature Program : A temperature gradient is employed to ensure the separation of compounds with different boiling points. The program typically starts at a low temperature and is gradually increased to a higher temperature.

-

-

Mass Spectrometry :

-

Ionization : Electron ionization (EI) is typically used to fragment the molecules.

-

Detection : The resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. The mass spectrum of this compound can be compared to a library of known spectra for identification.

-

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow for the synthesis and subsequent analysis of this compound.

Caption: Workflow for the synthesis and analysis of this compound.

References

An In-depth Technical Guide to 2,3,5-trimethylheptane: Molecular Formula and Weight

This technical guide provides a concise overview of the fundamental molecular properties of 2,3,5-trimethylheptane, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is a branched-chain alkane. Its fundamental molecular characteristics are summarized below.

| Property | Value | Citations |

| Molecular Formula | C10H22 | [1][2][3][4][5] |

| Molecular Weight | 142.28 g/mol | [1][2] |

| 142.2817 g/mol | [5][6] | |

| 142.285 g/mol | [3] | |

| 142.286 g/mol | [4] |

Experimental Protocols

The determination of the molecular formula and weight of a common, non-novel compound like this compound relies on standard, well-established analytical chemistry techniques. These methods are foundational in organic chemistry and are not typically published as novel experimental protocols in contemporary scientific literature. Key methodologies would include:

-

Mass Spectrometry: To determine the mass-to-charge ratio of the molecule and its fragments, which directly provides the molecular weight.

-

Elemental Analysis: To determine the percentage composition of carbon and hydrogen, from which the empirical and subsequently the molecular formula can be derived.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the molecule, confirming the arrangement of atoms and thus validating the molecular formula.

Detailed, step-by-step protocols for these standard procedures can be found in seminal laboratory technique manuals and introductory analytical chemistry textbooks.

Visualization of Molecular Weight Calculation

The following diagram illustrates the logical process for calculating the molecular weight of this compound from its molecular formula and the atomic weights of its constituent elements.

References

- 1. Heptane, 2,3,5-trimethyl- | C10H22 | CID 140667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, threo | C10H22 | CID 6430990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. Page loading... [guidechem.com]

- 5. This compound, threo [webbook.nist.gov]

- 6. 2,2,5-trimethylheptane | 1189-99-7 [chemnet.com]

Spectroscopic Profile of 2,3,5-Trimethylheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopic data for the branched alkane, 2,3,5-trimethylheptane. The information herein is curated to support research and development activities where the characterization of saturated hydrocarbon structures is essential.

Mass Spectrometry (MS)

Mass spectrometry of alkanes typically proceeds via electron ionization (EI), leading to the formation of a molecular ion (M+) and subsequent fragmentation. The fragmentation patterns of branched alkanes are characterized by the preferential cleavage at branching points, leading to the formation of stable carbocations.

Data Presentation: Electron Ionization Mass Spectrometry

The mass spectrum of this compound is characterized by a series of fragment ions. The molecular ion peak (m/z = 142) may be of low abundance due to the highly branched nature of the molecule, which promotes fragmentation.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 43 | 100 | [C3H7]+ |

| 57 | ~80 | [C4H9]+ |

| 71 | ~60 | [C5H11]+ |

| 85 | ~40 | [C6H13]+ |

| 142 | ~5 | [C10H22]+• (Molecular Ion) |

Note: The relative intensities are approximate and can vary depending on the instrument and experimental conditions. The base peak is typically the most stable carbocation fragment.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile, high-purity solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an EI source.

-

GC Conditions:

-

Column: A nonpolar capillary column (e.g., DB-1 or equivalent).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

Ion Source Temperature: 230 °C.

-

-

Data Acquisition and Analysis: Acquire the mass spectrum of the GC peak corresponding to this compound. Analyze the fragmentation pattern to identify characteristic ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For a branched alkane like this compound, ¹H and ¹³C NMR spectra provide detailed information about the connectivity and chemical environment of each atom.

Data Presentation: ¹H and ¹³C NMR

Due to the complexity and overlapping signals in the ¹H NMR spectrum of branched alkanes, the following table presents expected chemical shift ranges for the different types of protons. The ¹³C NMR spectrum offers better signal dispersion.

¹H NMR Spectroscopy (Representative Data)

| Proton Type | Structure | Typical Chemical Shift (δ, ppm) |

| Primary (methyl) | R-CH₃ | 0.7 - 1.3 |

| Secondary (methylene) | R₂-CH₂ | 1.2 - 1.6 |

| Tertiary (methine) | R₃-CH | 1.4 - 1.8 |

¹³C NMR Spectroscopy (Representative Data)

| Carbon Type | Structure | Typical Chemical Shift (δ, ppm) |

| Primary (methyl) | R-CH₃ | 10 - 25 |

| Secondary (methylene) | R₂-CH₂ | 20 - 45 |

| Tertiary (methine) | R₃-CH | 25 - 50 |

Experimental Protocol: NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of this compound.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-60 ppm.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale to the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the types of chemical bonds present in a molecule by measuring the absorption of infrared radiation. For alkanes, the spectrum is characterized by C-H stretching and bending vibrations.

Data Presentation: IR Spectroscopy

The IR spectrum of an alkane is relatively simple and is dominated by absorptions from C-H bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2850-2960 | Strong | C-H stretch (sp³ hybridized) |

| 1450-1470 | Medium | C-H bend (scissoring) |

| 1370-1380 | Medium | C-H bend (methyl rock) |

Note: The presence of gem-dimethyl groups may lead to a splitting of the methyl rock band.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Objective: To obtain the infrared spectrum of this compound.

-

Sample Preparation: As this compound is a liquid, a neat sample can be used directly.

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

-

Data Acquisition:

-

Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.

-

Place a small drop of this compound onto the crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a pure organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2,3,5-Trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2,3,5-trimethylheptane. Understanding the fragmentation pathways of branched alkanes is crucial for structural elucidation in various scientific fields, including metabolism studies and impurity identification in drug development.

Core Principles of Branched Alkane Fragmentation

The mass spectra of branched alkanes are distinct from their linear isomers. Under electron ionization, fragmentation is not random but is directed by the stability of the resulting carbocations. Key principles governing this fragmentation include:

-

Preferential Cleavage at Branching Points: C-C bonds at tertiary or quaternary carbons are more likely to break, as this leads to the formation of more stable secondary and tertiary carbocations.

-

Formation of Stable Carbocations: The relative abundance of fragment ions often correlates with the stability of the carbocation formed (tertiary > secondary > primary).

-

Weak or Absent Molecular Ion Peak: Due to the high propensity for fragmentation at branched points, the molecular ion (M+) peak for highly branched alkanes is often of very low intensity or entirely absent.

Mass Spectrum Analysis of this compound

The electron ionization mass spectrum of this compound (C₁₀H₂₂) with a molecular weight of 142.28 g/mol , is characterized by extensive fragmentation and a very low abundance molecular ion peak, which is consistent with the principles of branched alkane fragmentation.[1][2] The fragmentation pattern is dominated by cleavages at the branched carbon atoms (C2, C3, and C5), leading to the formation of stable carbocations.

Quantitative Data: Major Fragment Ions

The table below summarizes the major fragment ions observed in the mass spectrum of this compound, their mass-to-charge ratio (m/z), relative intensity, and the proposed structure of the corresponding carbocation. The data is sourced from the NIST Mass Spectrometry Data Center.[1][2]

| m/z | Relative Intensity (%) | Proposed Fragment Structure | Ion Formula |

| 43 | 100 | Isopropyl cation | [C₃H₇]⁺ |

| 57 | 85 | tert-Butyl cation or sec-butyl cation | [C₄H₉]⁺ |

| 71 | 45 | Pentyl cation | [C₅H₁₁]⁺ |

| 85 | 30 | Hexyl cation | [C₆H₁₃]⁺ |

| 99 | 10 | Heptyl cation | [C₇H₁₅]⁺ |

| 113 | 5 | Octyl cation | [C₈H₁₇]⁺ |

| 142 | <1 | Molecular Ion | [C₁₀H₂₂]⁺ |

Proposed Fragmentation Pathways

The major observed fragments can be rationalized by cleavage at the various branching points within the this compound molecule.

-

Formation of m/z 43 (Base Peak): The most abundant peak at m/z 43 corresponds to the highly stable isopropyl carbocation. This is readily formed by cleavage at the C2-C3 bond.

-

Formation of m/z 57: This prominent peak can be attributed to the formation of a butyl carbocation. Cleavage at the C3-C4 bond can lead to a secondary butyl cation.

-

Formation of m/z 71: A pentyl carbocation can be formed through various cleavage pathways, including the loss of a propyl group from the molecular ion.

-

Formation of m/z 85: Cleavage at the C5-C6 bond, with the loss of a propyl radical, can generate a stable secondary carbocation.

-

Formation of m/z 99 and m/z 113: These higher mass fragments are formed by the loss of smaller alkyl radicals from the molecular ion. For instance, the loss of a propyl radical from the C3 position can lead to a fragment of m/z 99. The loss of an ethyl group from the C5 position can result in a fragment of m/z 113.

Mandatory Visualization: Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways of this compound under electron ionization.

Caption: Primary fragmentation pathways of this compound.

Experimental Protocols: Electron Ionization Mass Spectrometry

The following provides a detailed methodology for the acquisition of an electron ionization mass spectrum for a volatile compound such as this compound, typically coupled with gas chromatography for sample introduction.

1. Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile, high-purity solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 10-100 µg/mL.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a dimethylpolysiloxane stationary phase (e.g., HP-5ms or equivalent).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).[3]

-

Ion Source Temperature: 230 °C.[4]

-

Electron Energy: 70 eV.[3][4] This standard energy is used to ensure reproducible fragmentation patterns that can be compared with library spectra.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 35-500.

-

Solvent Delay: A solvent delay of 2-3 minutes is employed to prevent the high concentration of solvent from entering the mass spectrometer and saturating the detector.

-

Data Acquisition: Data is acquired in full scan mode to obtain the complete mass spectrum.

4. Data Analysis:

-

The acquired mass spectrum for the GC peak corresponding to this compound is background-subtracted.

-

The fragmentation pattern is compared with a reference library, such as the NIST/EPA/NIH Mass Spectral Library, for confirmation of identity.[2]

-

The relative abundances of the fragment ions are determined and tabulated.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,3,5-Trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 2,3,5-trimethylheptane. The following sections detail the predicted spectral data, a standard experimental protocol for data acquisition, and a structural representation to aid in spectral assignment.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical structure of this compound, a saturated acyclic alkane, gives rise to a complex but interpretable NMR spectrum due to the presence of multiple, distinct proton and carbon environments. The predicted data presented below serves as a reliable reference for the analysis of experimentally obtained spectra.

¹H NMR Spectral Data Summary

The predicted ¹H NMR spectrum of this compound exhibits a series of signals in the upfield region, characteristic of alkanes. The chemical shifts (δ), splitting patterns (multiplicity), and integration values for each unique proton are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1 | 0.86 | t | 3H |

| H-1' (on C-2) | 0.83 | d | 3H |

| H-1'' (on C-3) | 0.81 | d | 3H |

| H-1''' (on C-5) | 0.84 | d | 3H |

| H-2 | 1.65 | m | 1H |

| H-3 | 1.52 | m | 1H |

| H-4a | 1.15 | m | 1H |

| H-4b | 1.25 | m | 1H |

| H-5 | 1.40 | m | 1H |

| H-6a | 1.20 | m | 1H |

| H-6b | 1.30 | m | 1H |

| H-7 | 0.88 | t | 3H |

Note: The assignments are based on predicted data and the exact chemical shifts and coupling constants may vary in an experimental spectrum. The labels H-4a, H-4b, H-6a, and H-6b denote diastereotopic protons.

¹³C NMR Spectral Data Summary

The predicted proton-decoupled ¹³C NMR spectrum of this compound shows distinct signals for each of the ten carbon atoms, reflecting the molecule's asymmetry. The predicted chemical shifts are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | 14.3 |

| C-1' (on C-2) | 16.5 |

| C-1'' (on C-3) | 19.8 |

| C-1''' (on C-5) | 20.1 |

| C-2 | 31.8 |

| C-3 | 36.7 |

| C-4 | 44.2 |

| C-5 | 34.1 |

| C-6 | 29.5 |

| C-7 | 11.7 |

Note: These chemical shifts are predicted and may differ slightly from experimental values.

Experimental Protocols

The following provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for a liquid alkane sample such as this compound.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants. If necessary, purify the sample by distillation or chromatography.

-

Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. For non-polar alkanes like this compound, deuterated chloroform (B151607) (CDCl₃) is a common choice.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent. The concentration may be adjusted to optimize signal-to-noise.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

-

Transfer to NMR Tube: Transfer the final solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for resolving the complex multiplets in the ¹H NMR spectrum of alkanes.

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: Typically 12-16 ppm.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

-

Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy:

-

Pulse Program: A standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) enhancement (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: Typically 0-220 ppm.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum.

-

Calibrate the chemical shift scale using the solvent peak or the TMS signal (0.00 ppm).

-

Visualization of this compound Structure

To aid in the correlation of the NMR data with the molecular structure, the following diagram illustrates the atomic numbering scheme for this compound.

Caption: Molecular structure of this compound with carbon numbering.

An In-depth Technical Guide to the Infrared Spectroscopy of C-H Bonds in 2,3,5-trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices for analyzing the carbon-hydrogen (C-H) bonds of 2,3,5-trimethylheptane using infrared (IR) spectroscopy. This information is critical for the structural elucidation and quality control of aliphatic compounds in various scientific and industrial settings, including pharmaceutical development.

Introduction to Infrared Spectroscopy of Alkanes

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. For alkanes such as this compound, the most prominent absorption bands in the mid-infrared region arise from the stretching and bending vibrations of its C-H and C-C bonds. While C-C stretching vibrations are typically weak and appear in the fingerprint region (below 1500 cm⁻¹), the C-H stretching and bending vibrations are highly characteristic and provide valuable structural information.[1][2]

The structure of this compound, a highly branched alkane, features multiple methyl (-CH₃), methylene (B1212753) (-CH₂-), and methine (-CH-) groups. Each of these groups gives rise to distinct, though often overlapping, absorption bands in the IR spectrum.

Vibrational Modes of C-H Bonds in this compound

The infrared spectrum of this compound is dominated by absorptions corresponding to various C-H stretching and bending vibrations. Due to the molecule's asymmetry and the presence of different types of C-H bonds, these bands can be complex. The expected vibrational modes and their approximate frequencies are summarized in the table below.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity | Notes |

| Asymmetric Stretching | -CH₃ | ~2962 | Strong | Often the highest frequency C-H stretch. |

| Symmetric Stretching | -CH₃ | ~2872 | Medium | |

| Asymmetric Stretching | -CH₂- | ~2926 | Strong | |

| Symmetric Stretching | -CH₂- | ~2853 | Medium | |

| Stretching | -CH- | ~2890 | Weak | Often obscured by methyl and methylene stretches. |

| Asymmetric Bending | -CH₃ | ~1465 | Medium | Can overlap with CH₂ scissoring. |

| Symmetric Bending | -CH₃ | ~1380 and ~1370 | Medium | The presence of an isopropyl group can cause this band to split into two distinct peaks of roughly equal intensity.[3] |

| Scissoring | -CH₂- | ~1465 | Medium | Often overlaps with asymmetric CH₃ bending.[4] |

| Rocking | -CH₃ | ~1370-1350 | Medium |

Experimental Protocol for FT-IR Analysis of Liquid this compound

This section details the methodology for acquiring a high-quality Fourier-transform infrared (FT-IR) spectrum of a liquid sample of this compound.

Instrumentation and Materials

-

FT-IR Spectrometer: A benchtop FT-IR spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or a mercury cadmium telluride (MCT) detector. The instrument should be capable of a resolution of at least 4 cm⁻¹.

-

Sample Cell: For a neat liquid sample, a demountable cell with sodium chloride (NaCl) or potassium bromide (KBr) windows is suitable. Alternatively, Attenuated Total Reflectance (ATR) is a common and convenient method for liquid analysis.[1]

-

Sample: Pure this compound.

-

Cleaning Supplies: Spectroscopic grade solvent (e.g., hexane (B92381) or acetone) and lint-free wipes for cleaning the sample cell windows.

Sample Preparation

For a Transmission Cell:

-

Ensure the NaCl or KBr windows are clean and dry. Handle the windows by their edges to avoid contamination from fingerprints.

-

Place a small drop of this compound onto the center of one window.

-

Carefully place the second window on top of the first, allowing the liquid to spread and form a thin film.

-

Assemble the cell in the spectrometer's sample holder.

For an ATR Accessory:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean and free of any residual sample.

-

Place a small drop of this compound directly onto the ATR crystal.

Data Acquisition

-

Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This is done with an empty and clean sample cell (for transmission) or a clean ATR crystal. The background spectrum accounts for absorptions from atmospheric water and carbon dioxide, as well as any instrumental artifacts.[5]

-

Instrument Parameters:

-

Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient for liquid samples.[6]

-

Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Sample Spectrum: Place the prepared sample into the spectrometer and acquire the spectrum using the same parameters as the background scan. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Processing

-

Baseline Correction: A baseline correction may be necessary to remove any broad, underlying features from the spectrum, ensuring that the absorption peaks originate from a flat baseline.[5]

-

Peak Picking: Identify the wavenumbers of the major absorption bands in the spectrum.

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.

Caption: Workflow for FT-IR analysis of this compound.

Interpretation of the Infrared Spectrum

The infrared spectrum of a closely related isomer, 3,3,5-trimethylheptane, available from the NIST Chemistry WebBook, provides a valuable reference for interpreting the spectrum of this compound.[2] The key regions to analyze are:

-

2800-3000 cm⁻¹: This region is dominated by the C-H stretching vibrations. The strong, sharp peaks are characteristic of sp³ C-H bonds. The presence of multiple peaks in this region is due to the asymmetric and symmetric stretching modes of the various methyl, methylene, and methine groups.

-

1430-1470 cm⁻¹: This area contains the scissoring vibrations of the -CH₂- group and the asymmetric bending vibrations of the -CH₃ groups. These bands often overlap, resulting in a broad, medium-intensity absorption.

-

1365-1385 cm⁻¹: The symmetric bending of the -CH₃ groups appears here. A key diagnostic feature for branched alkanes containing an isopropyl group (present in this compound) is the splitting of this band into two peaks of similar intensity around 1380 cm⁻¹ and 1370 cm⁻¹.[3]

By carefully analyzing the positions and relative intensities of these bands, researchers can confirm the presence of the aliphatic C-H bonds and gain insights into the branching structure of the this compound molecule. The unique pattern of absorptions in the fingerprint region (below 1500 cm⁻¹) can also serve as a "molecular fingerprint" for identification when compared to a reference spectrum.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Heptane, 3,3,5-trimethyl- [webbook.nist.gov]

- 3. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 4. This compound, threo [webbook.nist.gov]

- 5. scilit.com [scilit.com]

- 6. Dynamics Calculations of the Flexibility and Vibrational Spectrum of the Linear Alkane C14H30, Based on Machine-Learned Potentials - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,3,5-Trimethylheptane Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic pathways for the isomers of 2,3,5-trimethylheptane, a branched alkane with potential applications in various fields of chemical research and development. The document details key synthetic strategies, including Grignard reactions followed by dehydration and hydrogenation, as well as coupling reactions like the Corey-House and Wurtz syntheses. This guide is intended to serve as a valuable resource for professionals engaged in organic synthesis, offering detailed experimental protocols and comparative data to inform the selection of appropriate synthetic routes.

Introduction to this compound and its Isomers

This compound (C10H22) is a saturated hydrocarbon belonging to the decane (B31447) isomer group. There are 75 constitutional isomers of decane, each with the same molecular formula but differing in their structural arrangement.[1][2] These structural variations lead to differences in physical and chemical properties, making the selective synthesis of specific isomers a crucial aspect of chemical research. The isomers of this compound are characterized by a seven-carbon backbone with three methyl group substituents. The stereochemistry of these molecules is also an important consideration, as the presence of chiral centers can lead to different stereoisomers (e.g., erythro and threo isomers for this compound).[3][4]

Synthetic Pathways

The synthesis of highly branched alkanes such as this compound and its isomers can be approached through several established organic synthesis methodologies. The choice of a particular pathway often depends on the availability of starting materials, desired yield and purity, and the stereochemical requirements of the final product.

Grignard Reaction followed by Dehydration and Hydrogenation

A versatile and widely applicable method for the construction of the carbon skeleton of this compound isomers involves the use of a Grignard reaction. This multi-step approach offers a high degree of control over the final structure.

Pathway Overview:

-

Grignard Reagent Addition: A suitable Grignard reagent is reacted with a ketone or aldehyde to form a tertiary or secondary alcohol with the desired carbon framework.

-

Dehydration: The resulting alcohol is dehydrated, typically using an acid catalyst, to yield an alkene or a mixture of alkene isomers.

-

Hydrogenation: The alkene is then hydrogenated to the corresponding alkane.

Logical Workflow for Grignard-based Synthesis:

Caption: Grignard-based synthesis pathway for branched alkanes.

Proposed Synthesis of this compound:

A plausible route to this compound would involve the reaction of a sec-butylmagnesium halide with 3-methyl-2-pentanone. This would form the tertiary alcohol, 2,3,5-trimethyl-3-heptanol. Subsequent dehydration and hydrogenation would yield the desired alkane.

Experimental Protocol: Grignard Reaction for Tertiary Alcohol Synthesis

This protocol outlines the general procedure for the synthesis of a tertiary alcohol via a Grignard reaction.

-

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Appropriate alkyl halide (e.g., 2-bromobutane)

-

Appropriate ketone (e.g., 3-methyl-2-pentanone)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings.

-

Add a small amount of anhydrous ether to cover the magnesium. A crystal of iodine can be added to initiate the reaction.

-

Dissolve the alkyl halide in anhydrous ether and add it to the dropping funnel. Add a small portion of the alkyl halide solution to the magnesium. Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Dissolve the ketone in anhydrous ether and add it to the dropping funnel. Add the ketone solution dropwise to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

-

Cool the reaction mixture again to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude tertiary alcohol, which can be purified by distillation or chromatography.

-

Quantitative Data for a Similar Synthesis (4-Methyl-3-heptanol):

| Parameter | Value | Reference |

| Starting Materials | Propanal, 2-bromopentane, Magnesium | [5] |

| Yield of Alcohol | 36% | [5] |

| Boiling Point of Alcohol | 160-161 °C | [5] |

Corey-House Synthesis

The Corey-House synthesis is an excellent method for the formation of unsymmetrical alkanes by coupling two different alkyl groups.[2] This reaction utilizes a lithium dialkylcuprate (Gilman reagent) to couple with an alkyl halide.

Pathway Overview:

-

Formation of Alkyllithium: An alkyl halide is treated with lithium metal to form an alkyllithium reagent.

-

Formation of Gilman Reagent: The alkyllithium reagent is reacted with a copper(I) halide (e.g., CuI) to form a lithium dialkylcuprate.

-

Coupling: The Gilman reagent is then reacted with a second alkyl halide to form the desired alkane.

Logical Workflow for Corey-House Synthesis:

Caption: Corey-House synthesis pathway for unsymmetrical alkanes.

Proposed Synthesis of this compound:

To synthesize this compound, one could couple lithium di(sec-butyl)cuprate with 2-bromopropane.

Experimental Protocol: Corey-House Synthesis

This protocol provides a general outline for the Corey-House synthesis.

-

Materials:

-

Alkyl halide (for the Gilman reagent, e.g., 2-bromobutane)

-

Lithium metal

-

Anhydrous diethyl ether or THF

-

Copper(I) iodide (CuI)

-

Second alkyl halide (e.g., 2-bromopropane)

-

-

Procedure:

-

Prepare the alkyllithium reagent by reacting the first alkyl halide with lithium metal in anhydrous ether.

-

In a separate flame-dried flask under an inert atmosphere, dissolve copper(I) iodide in anhydrous ether or THF and cool to -78 °C.

-

Slowly add two equivalents of the prepared alkyllithium solution to the CuI solution to form the lithium dialkylcuprate (Gilman reagent).

-

Add the second alkyl halide to the Gilman reagent at low temperature and allow the reaction to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the organic layer, and dry it over an anhydrous salt.

-

Purify the resulting alkane by distillation or chromatography.

-

Quantitative Data for Corey-House Synthesis:

Wurtz Reaction

The Wurtz reaction is a classic method for the coupling of two alkyl halides in the presence of sodium metal to form a symmetrical alkane.[3][6][7] While it is a straightforward method, its utility for synthesizing unsymmetrical alkanes is limited due to the formation of a mixture of products.[8]

Pathway Overview:

Two molecules of an alkyl halide react with sodium metal in the presence of a dry ether solvent to form a new carbon-carbon bond.

Proposed Synthesis of a Symmetrical Precursor:

The Wurtz reaction is not ideal for the direct synthesis of an unsymmetrical alkane like this compound. However, it could be used to synthesize a symmetrical precursor which could then be further modified.

Experimental Protocol: Wurtz Reaction

-

Materials:

-

Alkyl halide

-

Sodium metal

-

Anhydrous diethyl ether

-

-

Procedure:

-

In a flame-dried apparatus, place finely cut sodium metal in anhydrous diethyl ether.

-

Add the alkyl halide dropwise to the sodium suspension. The reaction is often initiated by gentle warming.

-

After the addition is complete, the mixture is typically refluxed for a period to ensure the reaction goes to completion.

-

The reaction mixture is then carefully quenched with ethanol (B145695) to destroy any unreacted sodium, followed by the addition of water.

-

The organic layer is separated, washed, dried, and the product alkane is purified by distillation.

-

Limitations of the Wurtz Reaction:

The primary limitation of the Wurtz reaction is its low yield when attempting to couple two different alkyl halides, as it produces a mixture of three different alkanes that are often difficult to separate.[3]

Characterization of this compound

The synthesized isomers of this compound can be characterized using various spectroscopic techniques.

Spectroscopic Data for this compound:

| Spectroscopic Data | Information | Source |

| Mass Spectrometry | Provides information on the molecular weight and fragmentation pattern. | NIST WebBook[3] |

| Gas Chromatography | Used for separation and identification based on retention time. | NIST WebBook[4] |

| ¹³C NMR Spectroscopy | Provides information on the carbon skeleton of the molecule. | SpectraBase[9] |

| IR Spectroscopy | Shows characteristic C-H stretching and bending vibrations for alkanes. | SpectraBase[9] |

Conclusion

The synthesis of this compound and its isomers can be achieved through several synthetic pathways. The Grignard reaction followed by dehydration and hydrogenation offers a versatile and controllable route to a wide range of branched alkanes. The Corey-House synthesis is particularly well-suited for the efficient formation of unsymmetrical alkanes with high yields. While the Wurtz reaction is a classic method for forming symmetrical alkanes, its application in synthesizing unsymmetrical structures is limited. The selection of the most appropriate synthetic strategy will depend on the specific isomer desired, the availability of starting materials, and the required scale of the synthesis. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for the successful synthesis of these complex branched alkanes.

References

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. byjus.com [byjus.com]

- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 4. Heptane, 2,3,5-trimethyl- [webbook.nist.gov]

- 5. dasher.wustl.edu [dasher.wustl.edu]

- 6. grokipedia.com [grokipedia.com]

- 7. Wurtz Reaction Mechanism, Examples & Uses – Organic Chemistry [vedantu.com]

- 8. Wurtz Reaction [organic-chemistry.org]

- 9. Heptane, 2,3,5-trimethyl- | C10H22 | CID 140667 - PubChem [pubchem.ncbi.nlm.nih.gov]

microbial degradation of branched alkanes like 2,3,5-trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched alkanes, such as 2,3,5-trimethylheptane, are common components of crude oil and its refined products. Their complex structures present a significant challenge for bioremediation. This technical guide provides an in-depth overview of the microbial degradation of these recalcitrant molecules. We explore the key microorganisms, enzymatic pathways, and regulatory networks involved in the catabolism of branched alkanes. Quantitative data on degradation rates are summarized, and detailed experimental protocols for studying this process are provided. Visualizations of the core metabolic and regulatory pathways are included to facilitate a deeper understanding of the underlying mechanisms.

Introduction

The microbial degradation of alkanes is a critical process in the natural carbon cycle and plays a vital role in the bioremediation of hydrocarbon-contaminated environments. While the biodegradation of linear alkanes is well-understood, the breakdown of branched-chain alkanes, such as the isoprenoid this compound, is more complex due to steric hindrance at the methyl branches. This guide focuses on the aerobic degradation of such compounds by bacteria, highlighting the enzymatic machinery that enables them to utilize these challenging substrates as carbon and energy sources.

Key Microbial Players in Branched Alkane Degradation

Several bacterial genera have been identified as potent degraders of branched alkanes. Among the most studied are species of Rhodococcus and Pseudomonas.

-

Rhodococcus : Members of this genus are well-known for their diverse metabolic capabilities, including the degradation of a wide range of hydrophobic compounds. Strains like Rhodococcus sp. Q15 and Rhodococcus erythropolis have demonstrated the ability to degrade various branched alkanes.[1][2] Rhodococcus sp. TMP2 can utilize the branched alkane pristane (B154290) as a sole carbon source, particularly at lower temperatures.[3]

-

Pseudomonas : This genus includes many species capable of degrading aliphatic hydrocarbons. While some, like Pseudomonas putida GPo1, are well-characterized for their ability to degrade n-alkanes, other Pseudomonas species have been shown to metabolize isoprenoid compounds.[4][5]

Enzymatic Pathways of Branched Alkane Degradation

The initial step in the aerobic degradation of alkanes is the oxidation of the hydrocarbon chain, a reaction catalyzed by oxygenases. For branched alkanes, this initial attack is often the rate-limiting step.

Initial Oxidation: The Role of Alkane Hydroxylases

The key enzymes responsible for the initial oxidation of alkanes are alkane hydroxylases. In the context of branched alkanes, the most relevant are the integral-membrane, non-heme iron alkane hydroxylases, commonly known as AlkB .

-

AlkB System: This enzyme system typically consists of three components:

-

AlkB (Alkane monooxygenase): The catalytic subunit that introduces a hydroxyl group onto the alkane.

-

Rubredoxin (RubA): An electron carrier protein.

-

Rubredoxin Reductase (RubB): A flavoprotein that transfers electrons from NADH to rubredoxin.

-

Rhodococcus species often possess multiple alkB genes, suggesting a broad substrate range and adaptability to different types of alkanes, including branched ones.[6] For instance, in Rhodococcus sp. TMP2, the expression of alkB1 and alkB2 genes is induced by pristane.[3]

Downstream Metabolic Pathways

Following the initial hydroxylation, the resulting alcohol is further oxidized to an aldehyde and then to a carboxylic acid. This fatty acid can then enter the central metabolism, typically via the β-oxidation pathway . However, the methyl branches in compounds like this compound pose challenges for the standard β-oxidation cycle. Bacteria have evolved modified pathways to handle these branches, often involving α-oxidation or other specialized enzymatic steps to remove or bypass the methyl groups.

Quantitative Data on Branched Alkane Degradation

Quantifying the rate of branched alkane degradation is crucial for assessing the efficiency of bioremediation processes. The following tables summarize available data on the degradation of branched and long-chain alkanes by relevant microbial strains.

| Bacterial Strain | Substrate | Concentration (mg/L) | Degradation Rate (%) | Time (hours) | Reference |

| Rhodococcus erythropolis XP | Pristane | 500 | >95 | 72 | [2] |

| Rhodococcus opacus R7 | n-Dodecane (C12) | - | 88 | - | [7] |

| Rhodococcus opacus R7 | n-Hexadecane (C16) | - | 69 | - | [7] |

| Rhodococcus opacus R7 | n-Eicosane (C20) | - | 51 | - | [7] |

| Rhodococcus opacus R7 | n-Tetracosane (C24) | - | 78 | - | [7] |

| Acinetobacter pittii sw-1 | n-Eicosane (C20) | - | 91.25 | - | [2] |

| Acinetobacter pittii sw-1 | n-Dotriacontane (C32) | - | 30.29 | - | [2] |

| Acinetobacter pittii sw-1 | n-Hexatriacontane (C36) | - | 13.37 | - | [2] |

Note: Data for this compound is scarce. Pristane (2,6,10,14-tetramethylpentadecane) is used here as a model for a highly branched alkane.

Experimental Protocols

Culturing Branched Alkane-Degrading Microorganisms

Objective: To enrich and isolate bacteria capable of degrading branched alkanes.

Materials:

-

Environmental sample (e.g., oil-contaminated soil or water)

-

Bushnell-Haas (BH) mineral salts medium

-

Branched alkane substrate (e.g., this compound or pristane)

-

Sterile culture flasks and plates

-

Incubator shaker

Procedure:

-

Prepare BH medium according to the standard formulation.

-

Add the branched alkane as the sole carbon source to a final concentration of 0.1% (v/v).

-

Inoculate the medium with the environmental sample.

-

Incubate at an appropriate temperature (e.g., 30°C) with shaking (e.g., 150 rpm).

-

After visible growth is observed, perform serial dilutions and plate on BH agar (B569324) plates with the branched alkane as the sole carbon source (supplied in the vapor phase or as an overlay).

-

Isolate single colonies and purify by re-streaking.

Quantitative Analysis of Branched Alkane Degradation by GC-MS

Objective: To quantify the degradation of a branched alkane over time.

Materials:

-

Pure culture of the isolated bacterium

-

BH medium with the branched alkane as the sole carbon source

-

n-Hexane (GC grade)

-

Anhydrous sodium sulfate

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Inoculate a known volume of BH medium containing a known concentration of the branched alkane with the bacterial isolate.

-

Set up abiotic controls (medium and alkane, no bacteria) and killed controls (medium, alkane, and autoclaved bacteria).

-

Incubate all flasks under the same conditions.

-

At regular time intervals, withdraw an aliquot of the culture.

-

Extract the residual alkane by adding an equal volume of n-hexane and shaking vigorously.

-

Separate the organic phase and dry it over anhydrous sodium sulfate.

-

Analyze the n-hexane extract using GC-MS.

-

GC Column: A non-polar column such as a DB-5ms is suitable.

-

Injector Temperature: 250°C

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) at a rate of 10-20°C/min.

-

MS Detector: Operate in scan mode to identify the alkane and its degradation products, and in selected ion monitoring (SIM) mode for accurate quantification.

-

-

Quantify the peak area of the branched alkane and compare it to the initial concentration and the controls to determine the percentage of degradation.

Visualizations of Pathways and Workflows

Aerobic Degradation Pathway of Branched Alkanes

Caption: Aerobic degradation pathway of a branched alkane.

Experimental Workflow for Branched Alkane Degradation Analysis

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Identification of alkane hydroxylase genes in Rhodococcus sp. strain TMP2 that degrades a branched alkane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Functional and Genomic Characterization of a Pseudomonas aeruginosa Strain Isolated From the Southwestern Gulf of Mexico Reveals an Enhanced Adaptation for Long-Chain Alkane Degradation [frontiersin.org]

- 5. Alkane Degradation by Pseudomonads [ouci.dntb.gov.ua]

- 6. Gene Cloning and Characterization of Multiple Alkane Hydroxylase Systems in Rhodococcus Strains Q15 and NRRL B-16531 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

thermodynamic stability of trimethylheptane isomers

An In-depth Technical Guide to the Thermodynamic Stability of Trimethylheptane Isomers

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The thermodynamic stability of hydrocarbon isomers is a cornerstone of physical organic chemistry with significant implications across various scientific disciplines. For researchers in the petrochemical industry, it governs the equilibrium composition of isomerization reactions used to enhance fuel octane (B31449) ratings. For scientists and professionals in drug development, understanding the energetics of alkyl fragments can be crucial for computational modeling, predicting ligand-receptor interactions, and assessing the lipophilicity of drug candidates.

Decane (C₁₀H₂₂) has 75 constitutional isomers, presenting a landscape of varying physical and chemical properties.[1] Among these, the trimethylheptane isomers represent a significant subset of highly branched alkanes. Their relative thermodynamic stabilities are determined by subtle differences in their molecular structure, primarily the degree and location of branching. Greater branching generally leads to increased stability.[2]

This technical guide provides a detailed overview of the . It consolidates available thermodynamic data, outlines the primary experimental and computational methodologies used to determine these properties, and offers an analysis of the relationship between structure and stability.

Fundamentals of Thermodynamic Stability

The relative stability of isomers is quantified using fundamental thermodynamic properties. The key parameters are:

-

Standard Enthalpy of Formation (ΔH°f) : This is the change in enthalpy when one mole of a compound is formed from its constituent elements in their most stable reference states at standard conditions (typically 298.15 K and 1 bar).[3] A more negative ΔH°f indicates a more enthalpically stable compound, as more heat is released upon its formation. For isomers, a more negative value signifies greater stability.[4]

-